molecular formula C6H8O4 B186349 Methyl 2-oxotetrahydrofuran-3-carboxylate CAS No. 19406-00-9

Methyl 2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B186349
CAS No.: 19406-00-9
M. Wt: 144.12 g/mol
InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Properties

IUPAC Name

methyl 2-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFOCDFPJBIMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311145
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19406-00-9
Record name 19406-00-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxotetrahydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (150 ml) of lithium hexamethyldisilazide prepared at −78° C. under an argon atmosphere from hexamethyl disilazane (55.4 ml, 262 mmol) and normal butyl lithium (2.62 M hexane solution, 100 ml, 262 mmol), a tetrahydrofuran solution (60 ml) of gamma butyrolactone (9.84 ml, 128 mmol) was added dropwise at −78° C. 10 minutes later, dimethyl carbonate (11.3 ml, 134 mmol) was added, followed by further stirring at room temperature for 10 hours. The reaction mixture was poured onto a mixture of concentrated hydrochloric acid (44 ml) and ice (500 g), followed by extraction twice with ethyl acetate. The extract was washed with brine, and subsequently dried over sodium sulfate. After filtering off the drying agent, the filtrate was concentrated under reduced pressure, to obtain the desired compound (pale brown oil, 15.1 g, 82%).
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
9.84 mL
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reactant
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60 mL
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solvent
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0 (± 1) mol
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reactant
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55.4 mL
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reactant
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100 mL
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reactant
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150 mL
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solvent
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Yield
82%

Synthesis routes and methods III

Procedure details

Cyclopropane-1,1-dicarboxylic acid (10 g) in acetonitrile(200 ml) was treated with triethylamine (43 ml) and iodomethane (19 ml) at room temperature. The solution was stirred for 2 h then heated at 75° C. for 16 h. The solvent was removed under reduced pressure, the residue dissolved in water, extracted with ethyl acetate, dried(MgSO4) and evaporated to a brown oil (6.70 g).
Quantity
10 g
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43 mL
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reactant
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19 mL
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reactant
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200 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxotetrahydrofuran-3-carboxylate
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Customer
Q & A

Q1: What is the significance of Methyl 2-oxotetrahydrofuran-3-carboxylate as a chemical building block?

A1: The research paper "New syntheses on the basis of ethyl 2-oxotetrahydrofuran-3-carboxylates" [] highlights the importance of ethyl 2-oxotetrahydrofuran-3-carboxylates, closely related to this compound, as versatile starting materials for various chemical syntheses. While the paper doesn't directly focus on this compound, it implies that similar derivatives with different ester groups (methyl instead of ethyl in this case) can also be valuable building blocks for synthesizing more complex molecules. This is because the presence of the carboxylate group and the cyclic ketone within the structure provides opportunities for various chemical modifications and reactions.

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